Enterolactone Enterolactone Enterolactone is a lignan.
Enterolactone is a natural product found in Punica granatum with data available.
Brand Name: Vulcanchem
CAS No.: 78473-71-9
VCID: VC21344199
InChI: InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1
SMILES: C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O
Molecular Formula: C18H18O4
Molecular Weight: 298.3 g/mol

Enterolactone

CAS No.: 78473-71-9

Cat. No.: VC21344199

Molecular Formula: C18H18O4

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

Enterolactone - 78473-71-9

CAS No. 78473-71-9
Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
IUPAC Name (3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one
Standard InChI InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1
Standard InChI Key HVDGDHBAMCBBLR-PBHICJAKSA-N
Isomeric SMILES C1[C@H]([C@@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O
SMILES C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O
Canonical SMILES C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

Chemical Properties and Structure

Enterolactone (C₁₈H₁₈O₄) is a dibenzylbutyrolactone lignan with a molecular mass of 298.33 g/mol . It possesses a unique chemical structure characterized by a butyrolactone ring with two 3-hydroxyphenyl methyl substituents. The IUPAC name for enterolactone is 3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one . This compound is registered under multiple CAS registry numbers, with 78473-71-9 being the primary identifier in the Common Chemistry database .

Chemical Identifiers and Properties

Enterolactone shares structural similarities with estrogen, which partly explains its biological activity in the human body. The compound's chemical properties are summarized in Table 1.

Table 1: Chemical Properties of Enterolactone

PropertyValue
Chemical FormulaC₁₈H₁₈O₄
Molecular Mass298.33 g/mol
Monoisotopic Mass298.121 g/mol
CAS Registry Number78473-71-9 (primary), 76543-15-2 (alternative)
IUPAC Name3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one
Chemical ClassificationDibenzylbutyrolactone lignan
Structure TypeFuranoid lignan, Tetrahydrofuran lignan

Dietary Sources

The production of enterolactone in the human body depends on the consumption of plant-based foods containing lignan precursors. These precursors are typically bound to the fiber fraction of plant foods, making fiber-rich food products particularly important sources .

Primary Food Sources

Various plant-based foods contain lignan precursors that can be metabolized to enterolactone. Table 2 summarizes the main dietary sources of enterolactone precursors.

Table 2: Dietary Sources of Enterolactone Precursors

Food CategoryExamplesRelative Precursor Content
SeedsFlaxseed, sesame seedVery high (richest known sources)
Whole GrainsRye, wheat, oats, barleyModerate to high
VegetablesBroccoli, cabbage, carrotsModerate
FruitsBerries, applesLow to moderate
LegumesLentils, beansLow to moderate

Flaxseed stands out as the richest dietary source of enterolactone precursors, particularly secoisolariciresinol diglucoside (SDG) . The bioavailability of these precursors is influenced by various factors, including food processing methods, intestinal transit time, and gut microbiota composition.

Factors Affecting Enterolactone Production

Several factors influence the production and bioavailability of enterolactone in the human body, which may explain the variability in enterolactone levels observed across individuals.

Gut Microbiota Composition

The conversion of plant lignan precursors to enterolactone is dependent on specific intestinal bacteria. Individual differences in gut microbiota composition therefore significantly affect enterolactone production capacity .

Antibiotic Use

Antibiotic treatments can dramatically reduce or completely eliminate the capacity to produce enterolactone by disrupting the gut microbiota. Research indicates that it may take up to a year before enterolactone production is fully restored following antibiotic treatment .

Dietary Patterns

The quantity and types of plant foods consumed directly impact the availability of lignan precursors for enterolactone production. Diets rich in whole grains, vegetables, fruits, and particularly flaxseed and sesame seed, provide greater amounts of precursors .

Clinical Significance and Research Findings

Epidemiological and clinical studies have provided evidence supporting the potential health benefits of enterolactone, particularly in the context of cancer prevention and treatment.

Breast Cancer

Multiple studies have investigated the relationship between enterolactone and breast cancer outcomes. A Danish cohort study found that women with enterolactone levels above the median (20.5 nmol/l) showed decreased hazard ratios for both all-cause mortality (HR: 0.47; 95% CI: 0.32–0.68) and breast cancer-specific mortality (HR: 0.56; 95% CI: 0.36–0.87) .

Colorectal Cancer

The Danish Diet, Cancer and Health cohort study found gender-specific associations between prediagnosis plasma enterolactone concentrations and colorectal cancer survival. Women showed improved outcomes with higher enterolactone levels, while men showed opposite effects . This gender-specific difference warrants further investigation.

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